molecular formula C13H13N5S B13941780 9-Benzyl-6-methylsulfanyl-purin-2-amine CAS No. 51112-65-3

9-Benzyl-6-methylsulfanyl-purin-2-amine

Cat. No.: B13941780
CAS No.: 51112-65-3
M. Wt: 271.34 g/mol
InChI Key: YDUZAMOWVCAJTJ-UHFFFAOYSA-N
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Description

9-benzyl-6-methylsulfanylpurin-2-amine is a chemical compound with the molecular formula C13H13N5S It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-benzyl-6-methylsulfanylpurin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Methylation: The purine derivative undergoes methylation to introduce the methylsulfanyl group at the 6-position.

    Benzylation: The compound is then subjected to benzylation to introduce the benzyl group at the 9-position.

    Amination: Finally, the compound undergoes amination to introduce the amino group at the 2-position.

The reaction conditions for these steps typically involve the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of 9-benzyl-6-methylsulfanylpurin-2-amine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure cost-effectiveness and scalability. The reaction conditions are optimized to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

9-benzyl-6-methylsulfanylpurin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

9-benzyl-6-methylsulfanylpurin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-benzyl-6-methylsulfanylpurin-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    6-mercaptopurine: A well-known antimetabolite used in the treatment of leukemia.

    Azathioprine: An immunosuppressive drug used in organ transplantation and autoimmune diseases.

Uniqueness

9-benzyl-6-methylsulfanylpurin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike 6-mercaptopurine and azathioprine, this compound has a benzyl group at the 9-position and a methylsulfanyl group at the 6-position, which may contribute to its unique mechanism of action and potential therapeutic applications .

Properties

CAS No.

51112-65-3

Molecular Formula

C13H13N5S

Molecular Weight

271.34 g/mol

IUPAC Name

9-benzyl-6-methylsulfanylpurin-2-amine

InChI

InChI=1S/C13H13N5S/c1-19-12-10-11(16-13(14)17-12)18(8-15-10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,14,16,17)

InChI Key

YDUZAMOWVCAJTJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC2=C1N=CN2CC3=CC=CC=C3)N

Origin of Product

United States

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